7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol
CAS No.: 168640-47-9
Cat. No.: VC2786421
Molecular Formula: C11H12N4S
Molecular Weight: 232.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 168640-47-9 |
|---|---|
| Molecular Formula | C11H12N4S |
| Molecular Weight | 232.31 g/mol |
| IUPAC Name | 7-(4-methylphenyl)-5,6-dihydro-2H-imidazo[2,1-c][1,2,4]triazole-3-thione |
| Standard InChI | InChI=1S/C11H12N4S/c1-8-2-4-9(5-3-8)14-6-7-15-10(14)12-13-11(15)16/h2-5H,6-7H2,1H3,(H,13,16) |
| Standard InChI Key | PAKVPMNPRDMXSE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2CCN3C2=NNC3=S |
| Canonical SMILES | CC1=CC=C(C=C1)N2CCN3C2=NNC3=S |
Introduction
Chemical Structure and Properties
7-(4-Methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol is a heterocyclic compound featuring a fused ring system comprising imidazole and 1,2,4-triazole moieties, with a 4-methylphenyl (p-tolyl) substituent and a thiol functional group. The compound's structural details and physicochemical properties are summarized in Table 1.
The compound's structure features a p-tolyl group attached to the nitrogen atom at position 7 of the imidazo[2,1-c] triazole ring system, with a thiol group at position 3 of the triazole ring. This arrangement creates a unique spatial configuration that influences the compound's chemical reactivity and biological properties .
Structural Characteristics
The core structure of 7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol consists of a fused bicyclic system formed by the imidazole and triazole rings. The dihydro nature of the compound indicates partial saturation in the ring system, specifically at positions 5 and 6. The presence of the thiol group (-SH) at position 3 of the triazole ring confers potential for hydrogen bonding and metal chelation, which may be significant for its biological activity.
Physical Properties
The compound exists as a solid at room temperature with a predicted boiling point of approximately 346.5±35.0 °C. Its relatively high boiling point is consistent with its molecular weight and the presence of hydrogen bonding capabilities through the thiol group. The predicted density of 1.42±0.1 g/cm³ aligns with typical values for heterocyclic compounds of similar structure .
Synthesis Methods and Reaction Pathways
General Synthetic Approaches for Triazole Derivatives
Synthesis of related triazole derivatives typically involves multi-step processes. For the benzo thiazolo[2,3-c] triazole ring system, one approach begins with 3-mercaptotriazole derivatives that are fused with a benzene ring to form the thiazole ring in the final step . This synthetic strategy could be adapted for the synthesis of imidazo[2,1-c] triazole derivatives.
The synthesis of analogous compounds often involves the reaction of 1-chloro-2-isothiocyanatobenzene with hydrazide derivatives, followed by cyclization in the presence of strong bases such as sodium hydride in boiling DMF. The isolation of reaction intermediates can provide insights into the mechanism of these cyclization reactions .
1,2,4-Triazole derivatives have shown promising antibacterial activities against various pathogens. For instance, clinafloxacin-triazole hybrids have exhibited good antibacterial and antifungal activities with MIC values ranging from 0.25–2 μg/mL, comparable to or more potent than reference drugs like chloramphenicol, clinafloxacin, and fluconazole .
Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids have demonstrated higher potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to reference drugs vancomycin (MIC: 0.68 μM) and ciprofloxacin (MIC: 2.96 μM) . The presence of the thiol/thione group, which is also found in our target compound, appears to be significant for this activity.
Antioxidant Properties
Structure-Activity Relationships
Structure-activity relationship (SAR) studies on related triazole derivatives provide insights into the potential biological activities of 7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol.
Influence of Substituents on Antibacterial Activity
Studies on ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids have shown that phenyl groups at the C-3 position play a crucial role in antibacterial activity, with electron-donating groups (particularly hydroxyl) on the phenyl ring favoring activity. The length of the alkyl chain on position N-4 also influences activity, with longer alkyl chains generally decreasing activity .
For 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols, the presence of a phenoxy moiety at the para-position of the phenyl ring has been associated with broad-spectrum antibacterial activity . In our target compound, the para-methyl substitution on the phenyl ring might contribute to its potential antibacterial properties.
Structural Features Related to Antioxidant Activity
The presence of the thiol group in 7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,] triazole-3-thiol is particularly significant for potential antioxidant activity. Thiol groups can act as hydrogen donors, contributing to the compound's ability to scavenge free radicals. Additionally, the fused imidazo[2,1-c] triazole ring system has been associated with antioxidant properties in similar compounds .
Comparison with Related Derivatives
A structurally related compound, 7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol (CAS: 1105189-98-7), differs from our target compound only in having a fluorine atom instead of a methyl group at the para position of the phenyl ring . The similarity between these compounds suggests they may share biological activities, with the difference in substituent (methyl versus fluorine) potentially affecting the lipophilicity and electronic properties of the molecule, which could influence biological activity and pharmacokinetic properties.
As a well-defined chemical entity, 7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol can serve as a reference compound for analytical purposes, particularly in pharmaceutical research focusing on triazole derivatives .
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